Cas no 60186-81-4 (5-Bromo-2,4-Bis(Methylthio)Pyrimidine)
5-Bromo-2,4-Bis(Methylthio)Pyrimidine Chemical and Physical Properties
Names and Identifiers
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- 5-bromo-2,4-bis(methylsulfanyl)pyrimidine
- Pyrimidine, 5-bromo-2,4-bis(methylthio)-
- 2,4-Dimethylthio-5-brompyrimidin
- 5-Brom-2,4-bis-methylthio-pyrimidin
- 5-Brom-2,4-bis(methylthio)pyrimidin
- Pyrimidine,4-bis(methylthio)-
- CTK5B1104
- AR-1L2816
- 5-bromo-2,4-bis(methylthio)pyrimidine
- NSC46973
- AC1Q26GJ
- AC1L65HL
- 5-bromo-2,4-bis-methylsulfanyl-pyrimidine
- 5-Bromo-2,4-Bis(Methylthio)Pyrimidine
-
- MDL: MFCD18975198
- Inchi: 1S/C6H7BrN2S2/c1-10-5-4(7)3-8-6(9-5)11-2/h3H,1-2H3
- InChI Key: UTPGGEJUFJYLHN-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(N=C1SC)SC
Computed Properties
- Exact Mass: 249.92351
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
Experimental Properties
- PSA: 25.78
- LogP: 2.68290
5-Bromo-2,4-Bis(Methylthio)Pyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Frontier Specialty Chemicals | B14018-1 g |
5-Bromo-2,4-bis(methylthio)pyrimidine |
60186-81-4 | 1g |
$ 21.00 | 2022-11-04 | ||
| Frontier Specialty Chemicals | B14018-5 g |
5-Bromo-2,4-bis(methylthio)pyrimidine |
60186-81-4 | 5g |
$ 74.00 | 2022-11-04 | ||
| TRC | B815915-50mg |
5-Bromo-2,4-Bis(Methylthio)Pyrimidine |
60186-81-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B815915-100mg |
5-Bromo-2,4-Bis(Methylthio)Pyrimidine |
60186-81-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | B815915-500mg |
5-Bromo-2,4-Bis(Methylthio)Pyrimidine |
60186-81-4 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14018-1g |
5-Bromo-2,4-bis(methylthio)pyrimidine |
60186-81-4 | 98% | 1g |
692CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14018-5g |
5-Bromo-2,4-bis(methylthio)pyrimidine |
60186-81-4 | 98% | 5g |
2772CNY | 2021-05-08 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14018-1g |
5-Bromo-2,4-bis(methylthio)pyrimidine |
60186-81-4 | 98% | 1g |
692.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B14018-5g |
5-Bromo-2,4-bis(methylthio)pyrimidine |
60186-81-4 | 98% | 5g |
2772.0CNY | 2021-07-13 | |
| eNovation Chemicals LLC | D589288-1g |
5-bromo-2,4-bis(methylsulfanyl)pyrimidine |
60186-81-4 | 95% | 1g |
$790 | 2024-08-03 |
5-Bromo-2,4-Bis(Methylthio)Pyrimidine Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
Additional information on 5-Bromo-2,4-Bis(Methylthio)Pyrimidine
Introduction to 5-Bromo-2,4-Bis(Methylthio)Pyrimidine (CAS No: 60186-81-4)
5-Bromo-2,4-Bis(Methylthio)Pyrimidine, with the chemical formula C₆H₇BrN₂S₃, is a significant intermediate in the field of pharmaceutical and agrochemical research. This compound belongs to the pyrimidine class, which is widely recognized for its diverse biological activities and utility in drug development. The presence of both bromine and methylthio substituents makes it a versatile building block for synthesizing more complex molecules, particularly in the design of novel therapeutic agents.
The compound's unique structure, featuring a bromine atom at the 5-position and methylthio groups at the 2- and 4-positions of the pyrimidine ring, enhances its reactivity. This reactivity is exploited in various synthetic pathways, enabling the introduction of additional functional groups or modifications. Such flexibility is crucial for medicinal chemists aiming to optimize pharmacokinetic properties and target specificity.
In recent years, 5-Bromo-2,4-Bis(Methylthio)Pyrimidine has garnered attention in the development of small-molecule inhibitors targeting specific biological pathways. One notable area of research involves its application in creating kinase inhibitors, which are pivotal in treating cancers and inflammatory diseases. The bromine moiety allows for easy palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of biaryl structures common in many drug candidates.
Furthermore, the methylthio groups contribute to the compound's solubility and stability under various reaction conditions. This characteristic is particularly beneficial when designing multi-step synthetic routes that require harsher reagents or prolonged reaction times. Researchers have leveraged these properties to develop efficient synthetic protocols for complex heterocyclic compounds, which are often found in modern pharmaceuticals.
Current studies also highlight the role of 5-Bromo-2,4-Bis(Methylthio)Pyrimidine in agrochemical applications. Pyrimidine derivatives are known for their herbicidal and fungicidal properties, and this compound serves as a precursor for synthesizing novel agrochemicals with improved efficacy and environmental safety. The ability to modify its structure allows scientists to fine-tune its biological activity against specific pests or pathogens while minimizing off-target effects.
The compound's synthesis typically involves condensation reactions between brominated pyrimidines and thioethers under controlled conditions. Advances in catalytic systems have enabled more efficient and scalable production methods, reducing waste and improving yields. These improvements are essential for meeting the growing demand for high-purity intermediates in industrial applications.
From a mechanistic standpoint, 5-Bromo-2,4-Bis(Methylthio)Pyrimidine exhibits interesting electronic properties due to the interplay between the electron-withdrawing bromine atom and the electron-donating methylthio groups. This balance influences its reactivity in various chemical transformations, making it a valuable scaffold for exploring new synthetic strategies. Computational studies have further elucidated its electronic structure, providing insights into how different substituents affect its behavior in reactions.
In conclusion, 5-Bromo-2,4-Bis(Methylthio)Pyrimidine (CAS No: 60186-81-4) is a multifaceted compound with broad applications in pharmaceuticals and agrochemicals. Its structural features enable diverse synthetic manipulations, making it an indispensable tool for medicinal chemists and agricultural researchers. As our understanding of biological pathways continues to expand, this compound will likely play an even greater role in developing next-generation therapeutics and crop protection agents.
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